molecular formula C15H15ClN2O4S2 B2412205 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 895458-73-8

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2412205
CAS No.: 895458-73-8
M. Wt: 386.87
InChI Key: ITPJSEVXILUJAP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS 895458-73-8) is a synthetic organic compound with a molecular formula of C15H15ClN2O4S2 and a molecular weight of 386.87 g/mol . This chemical features a thiazole core, a 4-chlorobenzenesulfonyl group, and a propanamide linker, making it a valuable building block in medicinal chemistry and neuroscience research. Compounds with the N-(thiazol-2-yl) benzamide scaffold have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These receptors are implicated in various neurological functions, and research into their modulation is a growing area of interest. The structural determinants of this class of compounds, including the thiazole ring and the benzamide moiety, are crucial for their antagonist activity, acting as negative allosteric modulators that exhibit state-dependent inhibition of ZAC signaling . This makes them useful pharmacological tools for exploring the physiological roles of ZAC, which are currently not well-elucidated. Furthermore, related thiazole derivatives are extensively investigated in various therapeutic areas. Research indicates that such compounds can possess significant biological activities, including potential applications in the study of anticonvulsant agents . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJSEVXILUJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring.

    Sulfonylation: Reaction of the thiazole derivative with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Amidation: Coupling the sulfonylated thiazole with 3-aminopropanoic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The sulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide

Uniqueness

The uniqueness of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide lies in the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The presence of the 4-chlorophenyl group might influence its reactivity and interaction with biological targets differently than other substituents.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

The molecular formula of this compound is C13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S, with a molecular weight of 294.76 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains and fungi.
  • Antitumor Activity : Many thiazole-based compounds are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anticonvulsant Properties : Some thiazole derivatives have been noted for their anticonvulsant effects in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Ion Channels : Some thiazole derivatives are known to affect ion channels, which could contribute to their anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and Staphylococcus aureus
AntitumorInduces apoptosis in A549 lung adenocarcinoma cells
AnticonvulsantSignificant protection in electroshock seizure tests

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on A549 cells, showing an IC50 value of 15 µM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Electroshock Seizure Model : In vivo studies using the electroshock seizure model indicated that the compound provided substantial protection against induced seizures, suggesting potential as an anticonvulsant agent .

Q & A

Q. What synthetic strategies are recommended for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a sulfonylpropanamide intermediate. For example, thiazole precursors like 5-acetyl-4-methyl-1,3-thiazol-2-amine can be reacted with 3-(4-chlorobenzenesulfonyl)propanoyl chloride under basic conditions (e.g., triethylamine in dioxane) at 20–25°C . Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via recrystallization (e.g., ethanol-DMF mixtures). Monitoring intermediates via TLC and adjusting pH during workup can minimize side products .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C-NMR : Identify proton environments (e.g., acetyl groups at δ ~2.5 ppm, thiazole protons at δ 6.5–7.5 ppm) and carbon shifts for sulfonyl and amide moieties .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1350–1450 cm⁻¹) stretches .
  • Elemental Analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What are the recommended protocols for assessing its solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy or HPLC. For PBS, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation .
  • Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 37°C in assay buffers) with LC-MS monitoring to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., alkaline phosphatase). Prioritize residues involved in hydrogen bonding (amide/sulfonyl groups) and π-π stacking (thiazole/aryl rings) .
  • Electrostatic Potential Analysis : Employ Multiwfn to map charge distribution and predict reactive sites for target engagement .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. What experimental approaches can resolve contradictions in inhibitory activity data across different assay conditions?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentration, pH 7.4) to minimize solvent effects .
  • Enzyme Kinetics : Calculate IC50 and Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Cellular Toxicity Parallels : Perform MTT assays to rule out false positives from cytotoxicity (e.g., IC50 > 100 µM for non-toxic profiles) .

Q. How can X-ray crystallography or cryo-EM be applied to determine the compound’s binding mode in complex with its target?

  • Methodological Answer :
  • Crystallization : Co-crystallize the compound with purified target protein (e.g., alkaline phosphatase) using sitting-drop vapor diffusion. Optimize conditions with PEG 3350 and Tris-HCl buffers .
  • Data Refinement : Process diffraction data with SHELXL for small-molecule resolution or PHENIX for macromolecular complexes. Validate ligand placement via Fo-Fc maps .

Data Interpretation and Optimization

Q. What statistical methods are appropriate for analyzing dose-dependent responses in enzyme inhibition studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50, Hill coefficient, and R² .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.

Q. How can SAR (Structure-Activity Relationship) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) or thiazole substituents (e.g., methyl to ethyl).
  • Activity Clustering : Apply PCA (Principal Component Analysis) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory potency .

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